molecular formula C24H20N4O3 B3670098 N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B3670098
M. Wt: 412.4 g/mol
InChI Key: ZGTUSGXGPLTDJZ-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a benzofuran and benzotriazole moiety, contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzotriazole Core: This step involves the cyclization of appropriate precursors to form the benzotriazole ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, often using ethoxybenzene as a starting material.

    Formation of the Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling of Benzotriazole and Benzofuran Units: The final step involves coupling the benzotriazole and benzofuran units through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzotriazole and benzofuran rings.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Alteration of Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide can be compared with other benzotriazole and benzofuran derivatives. Similar compounds include:

  • N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide
  • N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2-naphthyloxy)acetamide

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which may differ from those of similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-3-30-18-10-8-17(9-11-18)28-26-20-12-15(2)19(14-21(20)27-28)25-24(29)23-13-16-6-4-5-7-22(16)31-23/h4-14H,3H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTUSGXGPLTDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide
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N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide
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N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide
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N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide
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N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide
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N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide

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